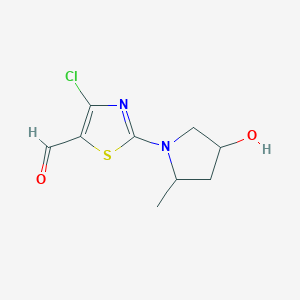
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a hydroxy-methylpyrrolidinyl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-1,3-thiazole-5-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: 4-Amino-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde.
科学的研究の応用
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Amino-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but with an amino group instead of a chloro group.
Uniqueness
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11ClN2O2S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
4-chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-5-2-6(14)3-12(5)9-11-8(10)7(4-13)15-9/h4-6,14H,2-3H2,1H3 |
InChIキー |
QLMVCYVSZUQNDO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1C2=NC(=C(S2)C=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
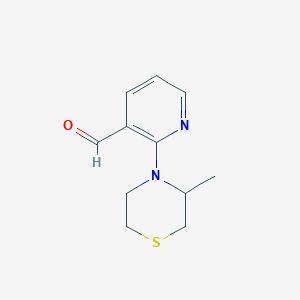
![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
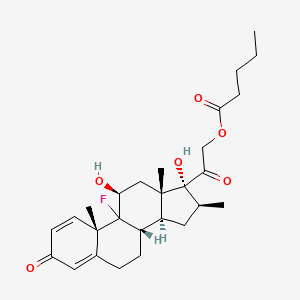

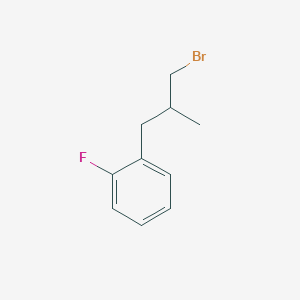
![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
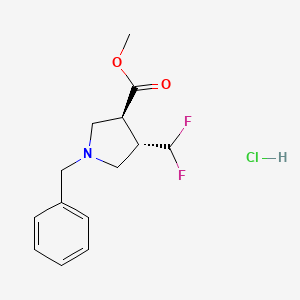

![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
